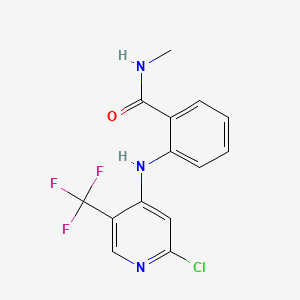
2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide
Cat. No. B590372
Key on ui cas rn:
1061358-71-1
M. Wt: 329.707
InChI Key: BLDAPDVJFOJWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08569298B2
Procedure details


Cesium carbonate (3.40 g, 10.43 mmol) was added to 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (1.604 g, 5.22 mmol), palladium(II) acetate (0.094 g, 0.42 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (0.362 g, 0.63 mmol) and 2-amino-N-methylbenzamide (0.784 g, 5.22 mmol) in dioxane (40 mL). The resulting suspension was heated at 80° C. for 24 hours under an argon atmosphere. The mixture was filtered through Celite and then purified directly by chromatography on silica eluting with a mixture of 50% EtOAc in isohexane. Fractions containing product were combined and evaporated to leave 2-[[2-chloro-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide (1.168 g, 68% yield); 1H NMR spectrum: (300 MHz, DMSO) δ 2.76 (3H, d), 7.24 (2H, dd), 7.57 (2H, ddd), 7.74 (1H, dd), 8.49 (1H, d), 8.71 (1H, d), 10.54 (1H, s); Mass spectrum: m/z (ESI+) (M+H)+=329.99 and 331.95.
Name
Cesium carbonate
Quantity
3.4 g
Type
reactant
Reaction Step One


Quantity
0.362 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].[Cl:7][C:8]1[CH:13]=[C:12](I)[C:11]([C:15]([F:18])([F:17])[F:16])=[CH:10][N:9]=1.CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.[NH2:61][C:62]1[CH:71]=[CH:70][CH:69]=[CH:68][C:63]=1[C:64]([NH:66][CH3:67])=[O:65]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:7][C:8]1[CH:13]=[C:12]([NH:61][C:62]2[CH:71]=[CH:70][CH:69]=[CH:68][C:63]=2[C:64]([NH:66][CH3:67])=[O:65])[C:11]([C:15]([F:18])([F:17])[F:16])=[CH:10][N:9]=1 |f:0.1.2,7.8.9|
|
Inputs


Step One
|
Name
|
Cesium carbonate
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
1.604 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=C1)I)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0.362 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.784 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)NC)C=CC=C1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.094 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified directly by chromatography on silica eluting with a mixture of 50% EtOAc in isohexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C(=C1)NC1=C(C(=O)NC)C=CC=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.168 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
